N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride

Functional selectivity G protein-biased agonism β-arrestin recruitment

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine hydrochloride (CAS 2230799-63-8) is the hydrochloride salt of the N-methyl analogue within the 2-phenylcyclopropylmethylamine (PCPMA) class of serotonin 5-HT2C receptor agonists. This compound, designated (+)-15a in the primary literature, is a synthetic small molecule (C17H20ClN, MW 273.8 g/mol) that acts as a functionally selective agonist at the 5-HT2C receptor, preferentially activating Gq-mediated calcium flux over β-arrestin recruitment.

Molecular Formula C17H20ClN
Molecular Weight 273.8
CAS No. 2230799-63-8
Cat. No. B3008015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride
CAS2230799-63-8
Molecular FormulaC17H20ClN
Molecular Weight273.8
Structural Identifiers
SMILESCNC(C1CC1C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H19N.ClH/c1-18-17(14-10-6-3-7-11-14)16-12-15(16)13-8-4-2-5-9-13;/h2-11,15-18H,12H2,1H3;1H
InChIKeyMMICNUUPGOTYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine Hydrochloride — A Structurally Defined, Gq-Biased 5-HT2C Receptor Agonist Scaffold for CNS Drug Discovery


N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine hydrochloride (CAS 2230799-63-8) is the hydrochloride salt of the N-methyl analogue within the 2-phenylcyclopropylmethylamine (PCPMA) class of serotonin 5-HT2C receptor agonists. This compound, designated (+)-15a in the primary literature, is a synthetic small molecule (C17H20ClN, MW 273.8 g/mol) that acts as a functionally selective agonist at the 5-HT2C receptor, preferentially activating Gq-mediated calcium flux over β-arrestin recruitment [1]. The PCPMA scaffold was developed through rational medicinal chemistry to address the challenge of achieving subtype selectivity among the highly homologous 5-HT2A, 5-HT2B, and 5-HT2C receptors, where off-target agonism at 5-HT2B is associated with cardiac valvulopathy [1].

Why Substituting N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine Hydrochloride with Another In-Class PCPMA Analogue is Scientifically Unreliable


The 2-phenylcyclopropylmethylamine scaffold is exquisitely sensitive to N-substituent modifications: even closely related analogues within the same series display profoundly divergent signaling bias (Gq vs. β-arrestin), receptor subtype selectivity (5-HT2C vs. 5-HT2B vs. 5-HT2A), and intrinsic efficacy (Emax) [1]. For instance, replacing the N-methyl group with an N-benzyl group restores β-arrestin recruitment, while changing to an N-allyl group drastically reduces Emax despite retaining potency [1]. These non-linear structure–activity relationships mean that generic in-class substitution will likely produce an agent with a completely different pharmacological fingerprint, invalidating experimental reproducibility and compromising both target engagement and safety readouts.

Quantitative Differentiation Evidence for N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine Hydrochloride (CAS 2230799-63-8) Versus Structural Analogues


Complete Gq-Biased Signaling: Zero β-Arrestin Recruitment Versus N-Benzyl Analogue (+)-19

The N-methyl compound (+)-15a exhibits complete Gq signaling bias at the 5-HT2C receptor, displaying an EC50 of 23 nM in the calcium flux assay with no detectable β-arrestin recruitment activity. In contrast, the N-benzyl analogue (+)-19, despite comparable Gq potency (EC50 24 nM), retains measurable β-arrestin recruitment activity with an EC50 of 70 nM [1]. This difference in signaling bias is not incremental; it represents a qualitative pharmacological distinction where (+)-15a is the first potent and simultaneously fully Gq-biased 5-HT2C agonist reported [1].

Functional selectivity G protein-biased agonism β-arrestin recruitment 5-HT2C receptor

High Intrinsic Efficacy (Emax) at 5-HT2C Compared to N-Allyl Analogue (+)-15b

In the calcium flux assay, (+)-15a achieves an Emax of 71 ± 1.4% at the 5-HT2C receptor, indicating robust agonist efficacy. The N-allyl analogue (+)-15b, while slightly more potent (EC50 13 nM, pEC50 7.89 ± 0.25), exhibits drastically reduced intrinsic efficacy with an Emax of only 15 ± 1.4% [1]. This near-complete loss of efficacy despite retained binding affinity renders (+)-15b a very weak partial agonist, inappropriate for applications requiring full pathway activation.

Intrinsic efficacy Emax 5-HT2C agonism Partial agonism

5-HT2C Binding Affinity (Ki) Versus Structurally Related PCPMA Analogues

(+)-15a demonstrates a binding affinity of Ki = 81 nM for the human 5-HT2C receptor. While detailed Ki values for all direct comparators are reported in the Supporting Information of the primary paper, the N-benzyl analogue (+)-19 displays a 5-HT2C Ki in a similar range (Supporting Information Table S3), whereas other PCPMA derivatives with bulkier N-substituents show reduced affinity [1]. The combination of sub-100 nM binding affinity and complete Gq bias is a distinguishing feature not replicated by earlier-generation 5-HT2C agonists such as lorcaserin or vabicaserin.

Binding affinity Ki 5-HT2C receptor Radioligand binding

Selectivity Profile Across 5-HT2 Receptor Subtypes Relative to N-Benzyl Analogue (+)-19

(+)-15a displays a 5-HT2C/5-HT2B selectivity ratio of approximately 3.9 (EC50 5-HT2B = 89 nM vs. 5-HT2C = 23 nM) and a 5-HT2C/5-HT2A selectivity ratio of 11.8 (EC50 5-HT2A = 271 nM). The N-benzyl analogue (+)-19 achieves superior 5-HT2B selectivity (EC50 5-HT2B = 70 nM, but with lower Emax of 43%), and has been described as fully selective over 5-HT2B in the primary publication [1]. However, the trade-off for (+)-19's improved 5-HT2B window is the re-emergence of β-arrestin recruitment, which (+)-15a completely lacks.

Receptor subtype selectivity 5-HT2B counter-screen 5-HT2A off-target Safety pharmacology

High-Value Application Scenarios for N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine Hydrochloride Based on Demonstrated Pharmacological Differentiation


Gq-Biased 5-HT2C Reference Standard for Functional Selectivity Assay Validation

Because (+)-15a (as procured via CAS 2230799-63-8) is documented as the first potent 5-HT2C agonist with zero detectable β-arrestin recruitment [1], it serves as an ideal positive control for calibrating biased signaling assays. Researchers establishing TRUPATH or PRESTO-Tango BRET-based biosensor platforms for 5-HT2C can use this compound to define the extreme Gq-bias end of the signaling spectrum, benchmarking other ligands against its unique bias factor.

Tool Compound for Dissecting β-Arrestin-Independent 5-HT2C Signaling in Neuronal Preparations

In electrophysiological or phosphoproteomic experiments where β-arrestin-mediated desensitization confounds sustained 5-HT2C activation, (+)-15a enables selective interrogation of Gq-dependent pathways (calcium mobilization, PKC activation) without triggering receptor internalization. This contrasts with the N-benzyl analogue (+)-19, which co-activates β-arrestin [1], making (+)-15a the preferred tool for studies requiring prolonged Gq signaling without compensatory receptor regulation.

Chemical Probe for Structure–Activity Relationship (SAR) Studies on N-Substituent Effects in PCPMA Series

As the unextended N-methyl reference point in the PCPMA SAR table, (+)-15a is the essential baseline compound for medicinal chemistry groups exploring how incremental N-alkyl modifications (e.g., N-ethyl, N-allyl, N-cyclopropylmethyl) shift bias and selectivity. Its well-characterized profile (EC50 23 nM, Emax 71%, Ki 81 nM, no β-arrestin activity) [1] provides the quantitative benchmarks against which all newly synthesized analogues must be compared.

Procurement-Standardized Positive Control for 5-HT2C Agonist Screening Cascades

Contract research organizations (CROs) and screening centers running 5-HT2C agonist discovery panels can adopt (+)-15a hydrochloride as a commercially available (e.g., CymitQuimica, ref. 3D-FPD79963, ≥95% purity) reference agonist. Its defined potency and bias profile reduce inter-laboratory variability in hit confirmation assays, providing a reproducible comparator that outperforms non-specific partial agonists like mCPP or older reference compounds with mixed bias.

Quote Request

Request a Quote for N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.